m-Phenolsulfonic acid

Description

Contextualization of Arenesulfonic Acids in Chemical Science

Arenesulfonic acids, a class of organic compounds characterized by a sulfonic acid group (-SO3H) attached to an aromatic ring, hold a significant position in the landscape of chemical science. ontosight.aiebi.ac.uk Their general structure is Ar-SO3H, where "Ar" represents an aromatic ring. ontosight.ai These compounds are strong acids, comparable in strength to sulfuric acid. thieme-connect.dethieme-connect.de This acidity, coupled with their high solubility in water, makes them valuable in a multitude of industrial and laboratory settings. ontosight.aithieme-connect.de

The synthesis of arenesulfonic acids is most commonly achieved through the sulfonation of aromatic compounds. ontosight.ai This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the aromatic ring. ontosight.ai Historically, arenesulfonic acids, particularly those of aromatic amines and phenols, have been pivotal as intermediates in the manufacturing of synthetic dyes. thieme-connect.dethieme-connect.de Their applications extend to their use as catalysts in various organic reactions, such as esterification and acetylation, and as precursors in the pharmaceutical industry. ontosight.aithieme-connect.dethieme-connect.de

Research Significance of m-Phenolsulfonic Acid

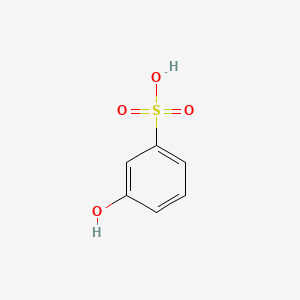

Among the various arenesulfonic acids, m-Phenolsulfonic acid, also known as 3-hydroxybenzenesulfonic acid, is a notable compound with the molecular formula C6H6O4S. ontosight.ai It is structurally defined by a phenol (B47542) ring with a sulfonic acid group attached at the meta position. ontosight.ai This specific arrangement of the hydroxyl (-OH) and sulfonic acid groups imparts distinct chemical properties that are of significant research interest. ontosight.ai

The compound's utility as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals is a primary driver of its research significance. ontosight.ai Furthermore, its catalytic activity, particularly in polymerization reactions for producing resins and plastics, has been a subject of investigation. smolecule.com Researchers have also explored its role in electrolytic processes and as an analytical reagent. ontosight.aismolecule.com The development of catalysts based on m-phenolsulfonic acid, such as m-phenolsulfonic acid-formaldehyde resins, for applications like continuous-flow esterification, highlights the ongoing efforts to harness its chemical potential. acs.orgnih.govresearchgate.net

Scope and Objectives of the Academic Review

This academic review aims to provide a comprehensive and focused analysis of m-phenolsulfonic acid. The primary objective is to consolidate and present detailed scientific information pertaining to its chemical and physical properties, established methods of synthesis and manufacturing, its chemical reactivity and underlying mechanisms, and its diverse applications within the chemical industries.

The scope of this review is strictly limited to the scientific and technical aspects of m-phenolsulfonic acid. It will delve into its molecular structure, physical characteristics, and the chemical reactions it undergoes. The review will also explore its industrial relevance, focusing on its role as a catalyst and an intermediate in various manufacturing processes.

Chemical and Physical Properties

m-Phenolsulfonic acid, with the CAS Number 585-38-6, is an organic compound that presents as a solid powder. smolecule.com It is also described as a yellowish liquid that can turn brown upon exposure to air. noaa.govchemicalbook.com

Interactive Data Table: Chemical and Physical Properties of m-Phenolsulfonic Acid

| Property | Value | Source(s) |

| IUPAC Name | 3-hydroxybenzenesulfonic acid | smolecule.com |

| Molecular Formula | C6H6O4S | ontosight.aismolecule.com |

| Molecular Weight | 174.18 g/mol | smolecule.com |

| CAS Number | 585-38-6 | smolecule.comechemportal.org |

| Appearance | Solid powder; Yellowish liquid | smolecule.comnoaa.govchemicalbook.com |

| Boiling Point | 275.14°C (estimate) | chemicalbook.com |

| Solubility | Soluble in water, DMSO, and alcohol. | ontosight.aismolecule.com |

| Synonyms | m-Hydroxybenzenesulfonic acid, Phenol-3-sulfonic acid, 3-Sulfophenol | chemspider.com |

Synthesis and Manufacturing

The primary method for synthesizing phenolsulfonic acid involves the sulfonation of phenol. smolecule.com This process is typically carried out by heating phenol with concentrated sulfuric acid. prepchem.comprepchem.com For instance, phenol can be reacted with sulfuric acid at a temperature of 100-105°C for several hours to produce phenolsulfonic acid. prepchem.com Another approach involves the use of sulfur trioxide or oleum (B3057394) for the sulfonation of phenol. smolecule.com

The reaction of phenol with concentrated sulfuric acid typically yields a mixture of ortho and para isomers of phenolsulfonic acid. chemicalbook.com The specific isomer produced can be influenced by the reaction conditions.

Further methods for the synthesis of arenesulfonic acids in general, which could be applicable to m-phenolsulfonic acid, include:

Electrophilic Aromatic Substitution: This technique is employed to selectively introduce the sulfonic group onto the aromatic ring. smolecule.com

Hydrolysis of Precursors: m-Phenolsulfonic acid can be generated through the hydrolysis of its corresponding sulfonyl halides. smolecule.com

Reaction of Aryl Organometallic Compounds: These compounds can react directly with sulfur trioxide to form the metal salts of arenesulfonic acids. thieme-connect.de

Chemical Reactivity and Mechanisms

m-Phenolsulfonic acid is a strong acid and exhibits reactivity characteristic of both phenols and sulfonic acids. noaa.govchemicalbook.com

Acidity and Salt Formation

As a strong acid, m-phenolsulfonic acid readily reacts exothermically with bases, such as amines and inorganic hydroxides, to form salts. noaa.govchemicalbook.com The dissolution of concentrated solutions in water can also generate significant heat. noaa.govchemicalbook.com

Reactions of the Sulfonic Acid Group

Under strongly alkaline conditions, the sulfonic acid group can be hydrolyzed to yield phenol and sodium sulfite. smolecule.com

Reactions of the Phenolic Ring

The presence of the hydroxyl group and the sulfonic acid group on the aromatic ring makes m-phenolsulfonic acid susceptible to various electrophilic substitution reactions. It can undergo diazotization and coupling reactions, which is a key aspect of its use in dye synthesis. ontosight.ai

Condensation Reactions

m-Phenolsulfonic acid can undergo condensation reactions with formaldehyde (B43269) to form m-phenolsulfonic acid-formaldehyde resins. smolecule.com These resins have found significant application as catalysts in various organic reactions. smolecule.com

Oxidation

The compound can be oxidized to form quinones or other oxidized products.

Other Reactions

It can react with active metals to liberate hydrogen gas. noaa.govchemicalbook.com Reactions with cyanide salts can release gaseous hydrogen cyanide, and reactions with various other compounds like dithiocarbamates, isocyanates, and sulfides can generate flammable and/or toxic gases. noaa.gov

Applications in Chemical Industries

The unique chemical properties of m-phenolsulfonic acid have led to its use in a variety of industrial applications.

Catalysis

m-Phenolsulfonic acid and its derivatives are utilized as catalysts in several chemical processes. It is employed as a catalyst in polymerization reactions, particularly in the production of resins and plastics. smolecule.com

A significant area of application is in the form of m-phenolsulfonic acid-formaldehyde resins. A second-generation version of this resin (PAFR II) has been developed as a robust and reusable solid acid catalyst for continuous-flow esterification reactions. acs.orgnih.govresearchgate.net This catalyst has shown high yields in the direct esterification of carboxylic acids and alcohols and has been used for the synthesis of amides via the Ritter reaction. acs.orgnih.govacs.orgacs.org These resins are also used as drying aids for aqueous polymer dispersions. google.com

Intermediate for Dyes and Pigments

Historically and currently, a primary application of m-phenolsulfonic acid is as a precursor in the synthesis of various dyes and pigments. ontosight.aiileechem.com Its ability to undergo diazotization and coupling reactions makes it a valuable intermediate in the dye manufacturing industry. ontosight.ai

Pharmaceutical Intermediates

The compound serves as an intermediate in the production of certain pharmaceuticals. ontosight.aiileechem.com The sulfonic acid group can be utilized to introduce a sulfonamide moiety into drug molecules. ontosight.ai

Other Industrial Applications

Electrolytic Processes: It plays a role in electrolytic galvanizing baths for tin plate production. smolecule.com

Leather Tanning: The first synthetic tanning agents (syntans) were condensates of phenolsulfonic acid and formaldehyde, which allowed for more efficient use of vegetable tannins. smolecule.com

Analytical Reagent: m-Phenolsulfonic acid can be used as a reagent in analytical chemistry for the determination of certain ions or molecules. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4,7H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLXQTGLKVQKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060406 | |

| Record name | m-Phenolsulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-38-6 | |

| Record name | 3-Hydroxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Phenolsulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Phenolsulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Phenolsulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-hydroxybenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-PHENOLSULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJU1H9LTR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for M Phenolsulfonic Acid and Its Functional Derivatives

Strategies for m-Phenolsulfonic Acid Preparation

The synthesis of m-phenolsulfonic acid is distinct from the preparation of its ortho- and para-isomers, requiring specific conditions to overcome the strong ortho-, para-directing influence of the hydroxyl group on the phenol (B47542) ring.

The direct sulfonation of phenol with sulfuric acid is a temperature-dependent reaction that typically yields a mixture of isomers. tardigrade.in Standard industrial and laboratory preparations exploit the principles of kinetic versus thermodynamic control to isolate the desired isomers.

Kinetic vs. Thermodynamic Control : At lower temperatures, around 25–30°C (298 K), the sulfonation of phenol is under kinetic control, and the major product is the faster-forming o-phenolsulfonic acid. tardigrade.invedantu.com At higher temperatures, typically around 100–110°C (373 K), the reaction becomes thermodynamically controlled, favoring the more stable p-phenolsulfonic acid. vedantu.comvedantu.com The reaction's reversibility at high temperatures allows the initially formed ortho isomer to convert into the sterically less hindered and more stable para isomer. vedantu.comstackexchange.com

Formation of the Meta Isomer : The synthesis of m-phenolsulfonic acid requires overcoming the natural ortho- and para-directing effects of the hydroxyl group. This is achieved under conditions of thermodynamic equilibrium at even higher temperatures and for extended periods. A patented method specifies that temperatures of 130°C and higher, coupled with prolonged reaction times, are necessary to produce a phenolsulfonic acid mixture containing a significant proportion of the m-phenolsulfonic acid isomer. google.com Under these forcing conditions, the ortho and para isomers can undergo desulfonation and re-sulfonation (isomerization) to yield the most thermodynamically stable meta product. google.com

An alternative, though less direct, route involves starting with a precursor where the directing groups facilitate meta substitution. One such method is the diazotization of 3-aminobenzenesulfonic acid (metanilic acid), followed by hydrolysis of the resulting diazonium salt to yield 3-hydroxybenzenesulfonic acid (m-phenolsulfonic acid). vulcanchem.comdyestuffintermediates.comnih.gov

Optimizing the synthesis of m-phenolsulfonic acid focuses on maximizing the yield of the desired isomer by carefully controlling reaction parameters. The strategies differ significantly depending on the chosen synthetic route.

For the high-temperature isomerization of phenol , the primary goal is to drive the equilibrium towards the meta isomer. Key parameters for optimization include:

Temperature : Must be maintained above 130°C to facilitate the isomerization from the ortho and para products to the more stable meta form. google.com

Reaction Time : Prolonged reaction times are essential to allow the reversible sulfonation-desulfonation process to reach thermodynamic equilibrium, maximizing the meta-isomer concentration. google.com

Acid Concentration : The concentration of sulfuric acid influences the rate of both the initial sulfonation and the subsequent isomerization.

Product Separation : Selective hydrolysis can be employed to separate the isomers. The ortho and para isomers are more readily hydrolyzed back to phenol than the meta isomer. This allows for the removal of phenol, which can be recycled, leaving an aqueous medium enriched with the desired m-phenolsulfonic acid. google.com

For the diazotization of 3-aminobenzenesulfonic acid , optimization focuses on the efficiency and safety of the two-step process:

Diazotization Temperature : This step must be conducted at low temperatures, typically between 5–10°C, to ensure the stability of the diazonium salt and prevent unwanted side reactions. google.com

Hydrolysis Conditions : The subsequent hydrolysis of the diazonium salt to introduce the hydroxyl group requires careful temperature control to ensure complete conversion without product degradation.

Purity of Starting Material : The yield and purity of the final product are highly dependent on the quality of the initial 3-aminobenzenesulfonic acid.

The following table summarizes the key optimization parameters for both methods.

| Parameter | High-Temperature Isomerization Method | Diazotization Method |

|---|---|---|

| Key Process | Thermodynamic Isomerization | Diazotization followed by Hydrolysis |

| Temperature | >130°C google.com | Low (e.g., 5-10°C) for diazotization google.com |

| Reaction Time | Prolonged google.com | Step-dependent |

| Primary Goal | Shift equilibrium to meta-isomer | Efficient and stable diazonium salt formation and hydrolysis |

| Yield Enhancement | Recycling of hydrolyzed ortho/para isomers google.com | Control of side reactions and starting material purity |

Synthesis and Engineering of Polymeric m-Phenolsulfonic Acid-Formaldehyde Resins (PAFRs)

m-Phenolsulfonic acid serves as a monomer for the creation of robust, solid acid catalysts known as phenolsulfonic acid-formaldehyde resins (PAFRs). These materials immobilize the acidic functional groups within a stable polymeric matrix.

PAFRs are synthesized via the condensation polymerization of a phenolsulfonic acid monomer with an aldehyde, typically formaldehyde (B43269). doi.org The process involves heating the monomers in an acidic aqueous solution. For the synthesis of the meta-isomer resin (PAFR II), sodium m-phenolsulfonate is polymerized with paraformaldehyde in an aqueous solution of sulfuric acid. dyestuffintermediates.comquora.com The reaction is typically conducted at elevated temperatures, such as 120°C, for approximately 24 hours. quora.com During this process, a solid, dark, coal-like agglomerate forms, which is then washed and dried to yield the final resin. quora.com

The first-generation PAFR catalyst was based on p-phenolsulfonic acid. However, this catalyst (PAFR I) exhibited inadequate performance due to partial desulfonylation during use, particularly in continuous-flow reactions. google.com This instability prompted the development of a second-generation catalyst, PAFR II, based on the more stable m-phenolsulfonic acid monomer. dyestuffintermediates.comquora.com

PAFR II demonstrates significantly improved catalytic activity and thermal stability compared to its predecessor. dyestuffintermediates.comquora.com The meta-position of the sulfonic acid group is less susceptible to cleavage, resulting in a more robust and reusable catalyst. google.com This enhanced stability allows PAFR II to be used effectively in both batch and continuous-flow systems for reactions like Fischer-Speier esterification, providing high product yields without the need for water removal. dyestuffintermediates.comquora.com

The following table compares the key features of the first and second-generation PAFR catalysts.

| Feature | PAFR I (First Generation) | PAFR II (Second Generation) |

|---|---|---|

| Monomer | p-Phenolsulfonic acid | m-Phenolsulfonic acid dyestuffintermediates.comquora.com |

| Key Weakness | Susceptible to desulfonylation google.com | Not specified; designed for higher stability |

| Stability | Lower thermal and chemical stability | Improved thermal and chemical stability quora.com |

| Catalytic Activity | Good | Improved catalytic activity quora.com |

| Primary Application | Batch esterification | Batch and continuous-flow esterification dyestuffintermediates.com |

The creation of PAFR itself is a primary strategy for catalyst immobilization, converting a soluble acid into a solid, heterogeneous catalyst that can be easily separated from reaction mixtures and reused. environmentclearance.nic.in Further engineering involves the use of external supports to enhance the physical properties and performance of the catalyst.

Strategies for this include:

Polymer-Impregnated Composites : One approach involves synthesizing a polymer-impregnated sulfonated carbon composite. This can be achieved through the carbonization of a carbohydrate like glucose onto a polymer matrix, followed by sulfonation.

Silica-Supported Resins : Phenolsulfonic acid-based resins can be supported on materials like silica (B1680970) (SiO₂). Modifying the silica surface before depositing the resin can improve the catalyst's surface area and acidity, leading to enhanced activity. smolecule.com For example, a p-phenolsulfonic acid catalyst supported on modified SiO₂ was found to be highly active and stable for the acetalization of glycerol. smolecule.com These supported catalysts often exhibit superior mechanical stability and controlled porosity compared to the unsupported resin.

Synthesis of Diverse m-Phenolsulfonic Acid Derivatives and Related Compounds

The inherent reactivity of the hydroxyl and sulfonic acid groups on the aromatic ring of m-phenolsulfonic acid allows for the synthesis of a wide array of derivatives. These derivatives, which include salts, esters, and polymeric structures, often exhibit unique properties and functionalities, making them valuable in various chemical applications. Advanced synthetic methodologies focus on targeted modifications of the parent acid to produce these functional compounds.

Preparation of Sulfonate Salts and Esters

The acidic nature of the sulfonic acid group and the phenolic hydroxyl group facilitates the formation of a variety of salts and esters. These derivatives are often crucial intermediates for further synthetic transformations or are utilized for their specific physicochemical properties.

Sulfonate salts of m-phenolsulfonic acid are readily prepared through standard acid-base neutralization reactions. The reaction of m-phenolsulfonic acid with a metal hydroxide, such as potassium hydroxide, yields the corresponding salt, for instance, potassium m-phenolsulfonate. ontosight.ai This compound, also known as potassium 3-hydroxybenzenesulfonate, is a potassium salt of m-hydroxybenzenesulfonic acid. ontosight.ai Similarly, sodium salts can be synthesized by neutralizing phenolsulfonic acid with sodium hydroxide. prepchem.com The general reaction involves treating an aqueous solution of the acid with the appropriate base to a specific pH. prepchem.com These salts are typically soluble in water. ontosight.aiontosight.ai

The synthesis of sulfonate esters from sulfonic acids is a fundamental transformation in organic chemistry. wikipedia.org One common method involves the direct esterification of the sulfonic acid with an alcohol. wikipedia.org Another significant route is the alcoholysis of sulfonyl chlorides, which are themselves derivatives of sulfonic acids. wikipedia.org Furthermore, specialized resins, such as m-phenolsulfonic acid-formaldehyde resin (PAFR II), have been developed and utilized as highly effective solid acid catalysts for direct esterification reactions, demonstrating the catalytic utility of functionalized m-phenolsulfonic acid derivatives in producing esters. researchgate.netacs.orgorganic-chemistry.org The transesterification of ester derivatives of phenolsulfonic acid with amido acids is another pathway to directly produce amido acid phenyl ester sulfonates. google.com

Table 1: Synthesis of m-Phenolsulfonate Salts

| Salt Name | Synthesis Method | Reactants | Reference |

|---|---|---|---|

| Potassium m-phenolsulfonate | Neutralization | m-Phenolsulfonic acid, Potassium hydroxide | ontosight.ai |

| Sodium phenolsulfonate | Neutralization | Phenolsulfonic acid, Sodium hydroxide | prepchem.com |

| Calcium phenolsulfonate | Salt formation | Phenolsulfonic acid, Calcium hydroxide | prepchem.com |

Functionalization Approaches for Novel Derivatives

Beyond simple salt and ester formation, m-phenolsulfonic acid serves as a building block for more complex and functional molecules through various derivatization strategies. These approaches leverage the reactive sites on the molecule to create novel compounds with tailored properties, particularly for applications in catalysis and materials science.

A prominent functionalization approach is the condensation polymerization of m-phenolsulfonic acid or its salts with aldehydes, most notably formaldehyde. researchgate.netacs.org This reaction produces m-phenolsulfonic acid-formaldehyde resins, which are robust, reusable solid acid catalysts. researchgate.netacs.org For example, a second-generation resin, termed PAFR II, was synthesized through the condensation polymerization of sodium m-phenolsulfonate and paraformaldehyde in an aqueous sulfuric acid solution. researchgate.netacs.org This polymeric derivative demonstrated enhanced catalytic activity and stability, proving effective in continuous-flow esterification and Ritter reactions for amide synthesis. acs.orgacs.org

Another functionalization route involves the conversion of phenolsulfonates into other useful intermediates. For instance, amido acid phenyl ester sulfonates, which can be used as bleach activators, can be synthesized by reacting the anhydride (B1165640) of an amido acid with a phenolsulfonate salt, such as sodium phenolsulfonate. google.com Furthermore, the hydroxyl and sulfonic acid groups make m-phenolsulfonic acid a valuable intermediate in the synthesis of dyes and certain pharmaceuticals. ontosight.ai The molecule can undergo reactions like diazotization and coupling, which are essential for producing various pigments. ontosight.ai

Table 2: Functionalization Reactions of m-Phenolsulfonic Acid and its Derivatives

| Derivative Type | Synthesis Method | Key Reactants | Application/Significance | Reference |

|---|---|---|---|---|

| m-Phenolsulfonic acid-formaldehyde resin (PAFR II) | Condensation Polymerization | Sodium m-phenolsulfonate, Paraformaldehyde | Reusable solid acid catalyst for esterification and Ritter reactions | researchgate.netacs.orgacs.org |

| Amido acid phenyl ester sulfonates | Anhydride Reaction | Amido acid anhydride, Sodium phenolsulfonate | Bleach activators | google.com |

| Dye Precursors | Diazotization and Coupling Reactions | m-Phenolsulfonic acid | Intermediate for dyes and pigments | ontosight.ai |

Catalytic Efficacy and Reaction Mechanisms of M Phenolsulfonic Acid Based Systems

Mechanistic Studies of Acid-Catalyzed Organic Transformations

m-Phenolsulfonic acid and its derivatives, particularly when immobilized in a resin matrix, serve as potent and often reusable solid acid catalysts for a variety of organic transformations. Their efficacy stems from the strong Brønsted acidity of the sulfonic acid group (-SO₃H) attached to the aromatic ring. This acidity facilitates the protonation of substrates, thereby generating reactive intermediates such as carbocations or activated carbonyl groups, which are pivotal in numerous reaction mechanisms. Polymeric forms, such as m-phenolsulfonic acid-formaldehyde resins, offer the advantages of heterogeneous catalysis, including ease of separation from the reaction mixture and potential for recycling and use in continuous-flow systems.

Resins derived from phenolsulfonic acid have demonstrated significant catalytic activity in esterification reactions. A notable example is the m-phenolsulfonic acid-formaldehyde resin (PAFR II), which has been developed as a robust and reusable solid acid catalyst. This catalyst has shown improved activity and stability over previous generations of similar catalysts.

The direct esterification of carboxylic acids with alcohols, often referred to as Fischer esterification, is a fundamental acid-catalyzed equilibrium reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this activated carbon. Subsequent steps involving proton transfer and the elimination of a water molecule yield the ester product.

The use of a second-generation m-phenolsulfonic acid–formaldehyde (B43269) resin (PAFR II) has been shown to be highly effective for this transformation. This catalyst, prepared through the condensation polymerization of sodium m-phenolsulfonate and paraformaldehyde in an aqueous sulfuric acid solution, has been successfully applied in both batch and continuous-flow direct esterification processes. dntb.gov.ua A key advantage of this system is its effectiveness without the need for water removal, which is often required to drive the equilibrium toward the product side in Fischer esterifications. dntb.gov.ua In continuous-flow setups, PAFR II provided higher product yields than other commercial ion-exchange acid catalysts. dntb.gov.ua

| Carboxylic Acid | Alcohol | Time (h) | Yield (%) |

|---|---|---|---|

| Acetic acid | Benzyl alcohol | 3 | 95 |

| Acetic acid | 1-Phenylethanol | 24 | 90 |

| Benzoic acid | Benzyl alcohol | 24 | 85 |

| Phenylacetic acid | Methanol (B129727) | 6 | 94 |

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is another critical acid-catalyzed reaction. This process is particularly significant in the synthesis of biodiesel, which involves the transesterification of triglycerides from vegetable oils or animal fats with a short-chain alcohol, typically methanol, to produce fatty acid methyl esters (FAME).

Phenolsulfonic acid-formaldehyde resins (PAFR) have been effectively utilized as heterogeneous catalysts for these processes. thieme-connect.de The catalyst promotes the reaction, which, like direct esterification, is an equilibrium process. The use of PAFR allows for efficient conversion in both batch and continuous-flow systems for the production of FAME. thieme-connect.de The solid nature of the catalyst simplifies the purification of the biodiesel product, as it can be easily filtered out, avoiding the complex separation steps associated with homogeneous catalysts like sulfuric acid. google.com Research has shown that a PAFR-packed flow reactor can operate for extended periods, such as four days, without a discernible loss of catalytic activity, highlighting its potential for industrial-scale biodiesel production. thieme-connect.de

In conventional acid-catalyzed esterification, the presence of water, a byproduct of the reaction, can negatively impact catalytic performance and shift the equilibrium back toward the reactants, thereby reducing the ester yield. organic-chemistry.org This often necessitates the removal of water from the reaction mixture. organic-chemistry.org However, catalysts like the phenolsulfonic acid-formaldehyde resin (PAFR) have shown surprising tolerance to water.

The Ritter reaction is an acid-catalyzed transformation that synthesizes N-substituted amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary alcohol or an alkene. The mechanism involves the formation of a carbocation, which is then attacked by the nucleophilic nitrogen atom of the nitrile to form a nitrilium ion. Subsequent hydration of the nitrilium ion yields the final amide product.

A recyclable m-phenolsulfonic acid-formaldehyde resin (PAFR II) has been identified as a highly efficient solid acid catalyst for the Ritter reaction. pw.edu.plresearchgate.net This heterogeneous catalyst facilitates the synthesis of a wide variety of amides from various nitriles and alcohols in high yields, often up to 90%. pw.edu.plresearchgate.net The use of PAFR II aligns with the principles of green chemistry by enabling catalyst recycling and reducing waste. wikipedia.org

The catalyst's robustness has been particularly well-demonstrated in continuous-flow systems. A PAFR II-packed column reactor can operate for over two weeks (366 hours) without any loss of catalytic activity, maintaining a consistent product yield of approximately 90%. wikipedia.org This long-term stability represents a significant step towards process intensification and sustainable amide synthesis on a larger scale. The catalyst is reusable and maintains its reactivity over at least five cycles in batch reactions. wikipedia.org

| Nitrile | Alcohol | Product Yield (%) |

|---|---|---|

| Benzonitrile | tert-Butyl alcohol | 90 |

| 4-Chlorobenzonitrile | tert-Butyl alcohol | 76 |

| Acetonitrile | 1-Adamantanol | 83 |

| Acetonitrile | 1-Methylcyclohexanol | 75 |

| Benzonitrile | Cyclohexanol | 23 |

As a strong Brønsted acid, m-phenolsulfonic acid possesses the catalytic potential to facilitate other electrophilic aromatic substitution (SEAr) and electrophilic addition reactions. In SEAr reactions, such as Friedel-Crafts alkylation and acylation, a strong acid catalyst is required to generate the electrophile (a carbocation or an acylium ion) that subsequently attacks the aromatic ring. libretexts.org Similarly, the electrophilic addition of protic species (like water or alcohols) to alkenes is catalyzed by strong acids, which protonate the double bond to form a carbocation intermediate. arkat-usa.org

Esterification Reactions and Their Kinetics

Heterogeneous Catalysis with Polymeric m-Phenolsulfonic Acid Resins

Polymeric resins derived from m-Phenolsulfonic acid represent a significant class of solid acid catalysts. Their application in heterogeneous catalysis is driven by the advantages they offer over traditional homogeneous acid catalysts, such as ease of separation from reaction products, potential for regeneration and reuse, and suitability for continuous-flow processes. These materials combine the acidic functionality of the sulfonic acid group with a robust, cross-linked polymer backbone, creating highly active and stable catalytic systems.

Design and Characterization of Solid Acid Catalysts

The design of polymeric m-Phenolsulfonic acid resins primarily involves the condensation polymerization of a phenolsulfonic acid monomer with an aldehyde, typically formaldehyde. A notable example is the m-phenolsulfonic acid–formaldehyde resin (PAFR), which has been developed in several generations. The synthesis of a second-generation catalyst, PAFR II, is achieved through the condensation polymerization of sodium m-phenolsulfonate and paraformaldehyde in an aqueous sulfuric acid solution. thieme-connect.comnih.gov This method produces a robust, macroporous resin with a high density of sulfonic acid (-SO₃H) active sites.

The structural and chemical properties of these solid acid catalysts are elucidated through a variety of characterization techniques:

Scanning Electron Microscopy (SEM): SEM is used to study the surface morphology and porous structure of the resin. The porous nature is crucial for allowing reactant access to the catalytic sites within the polymer matrix. thieme-connect.comthieme-connect.com

Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS provides elemental analysis of the catalyst, confirming the uniform distribution of sulfur, which is indicative of the sulfonic acid groups throughout the resin structure. thieme-connect.com

Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the resin. For instance, studies on similar phenol-formaldehyde resins show distinct stages of degradation, with the main polymer structure collapsing at temperatures between 300 °C and 500 °C, depending on the specific composition. akjournals.comncsu.edu

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to identify the functional groups present in the polymer, confirming the incorporation of sulfonic acid groups into the phenolic resin backbone. mdpi.com

Elemental Analysis: This technique provides quantitative data on the elemental composition (e.g., carbon, hydrogen, sulfur) of the catalyst, which allows for the calculation of the acid site density (often expressed in mmol H⁺/g). thieme-connect.com

Catalyst Reusability, Stability, and Deactivation Mechanisms

A primary advantage of heterogeneous catalysts is their potential for reuse. Polymeric m-Phenolsulfonic acid resins have demonstrated excellent reusability across multiple reaction cycles. For example, the second-generation m-phenolsulfonic acid–formaldehyde resin (PAFR II) was reused nine times in a batch esterification reaction without a discernible loss of its catalytic activity. thieme-connect.com In other studies, similar porous phenolsulfonic acid–formaldehyde (PSF) resins have been reused up to 30 times without a significant drop in performance. thieme-connect.comresearchgate.net

Stability is a critical factor for the longevity of a solid acid catalyst. The m-phenolsulfonic acid-based resins exhibit enhanced stability compared to their para-substituted counterparts (p-phenolsulfonic acid-formaldehyde resin, or PAFR I). The para-isomer was found to suffer from partial desulfonylation, or loss of the -SO₃H group, during flow reactions, which leads to a decline in catalytic performance. thieme-connect.com The meta-position of the sulfonic acid group in PAFR II provides greater chemical stability, making it a more robust and reliable catalyst for prolonged use. thieme-connect.comnih.gov

The primary deactivation mechanisms for these types of catalysts include:

Leaching of Active Sites: This involves the gradual loss of sulfonic acid groups from the polymer support into the reaction medium. The improved design of meta-sulfonated resins has significantly mitigated this issue. thieme-connect.commdpi.com

Thermal Degradation: At elevated temperatures, the polymer backbone can begin to degrade, leading to a loss of structural integrity and catalytic activity. TGA studies indicate that phenol-formaldehyde resins are generally stable up to several hundred degrees Celsius. akjournals.comscispace.comresearchgate.net

Fouling: The porous structure of the catalyst can become blocked by the adsorption of reactants, products, or byproducts, which prevents access to the active sites. In some continuous-flow applications, periodic washing of the catalyst with a solvent like methanol can effectively regenerate the catalyst and maintain its activity. acs.org

The robust nature and high stability of the m-phenolsulfonic acid-formaldehyde resin make it a highly effective and reusable heterogeneous catalyst suitable for sustainable chemical processes. researchgate.net

Continuous-Flow Reactor Systems and Scalability

Polymeric m-Phenolsulfonic acid resins are particularly well-suited for use in continuous-flow reactor systems, such as packed-bed reactors. This setup offers several advantages over traditional batch processing, including enhanced reaction efficiency, improved safety, and simplified product isolation, as the need to separate the catalyst from the reaction mixture is eliminated. researchgate.net

The application of m-phenolsulfonic acid-formaldehyde resin (PAFR II) in continuous-flow systems has been successfully demonstrated for various organic transformations, including Fischer-Speier esterification and the Ritter reaction. thieme-connect.comacs.org In these systems, the solid resin is packed into a column or cartridge, and the reactant solution is continuously pumped through it.

Key findings from continuous-flow studies include:

Long-Term Operational Stability: In a long-term continuous-flow esterification of oleic acid with methanol, a column packed with PAFR II operated for 355 hours, producing 330 grams of product with a consistently high conversion rate (92%). thieme-connect.com Another study on the continuous-flow synthesis of amides via the Ritter reaction showed that the PAFR II catalyst maintained its activity for over two weeks (366 hours), demonstrating remarkable stability and productivity. acs.org

High Efficiency and Yield: Continuous-flow esterification using PAFR II has resulted in product yields of up to 98%. thieme-connect.com The efficiency of flow systems can surpass that of batch reactions; for example, the synthesis of N-(tert-butyl)cyclohexanecarboxamide yielded 76% in a flow system compared to 51% in a batch process. acs.org

Scalability: The successful implementation in continuous-flow reactors demonstrates the potential for scalability. The ability to operate for extended periods without loss of activity is a critical factor for industrial applications, bridging the gap between academic research and large-scale chemical production. researchgate.netriken.jp A PAFR-packed flow reactor for producing biodiesel fuel (FAME) was shown to operate for four days without losing catalytic activity. nih.govresearchgate.net

These results underscore the suitability of m-phenolsulfonic acid-based polymeric resins for developing efficient, scalable, and environmentally sustainable continuous manufacturing processes. acs.org

Comparative Analysis with Conventional Acid Catalysts

The catalytic performance of polymeric m-Phenolsulfonic acid resins has been benchmarked against a range of conventional homogeneous and heterogeneous acid catalysts. In numerous studies, these resins have demonstrated superior or comparable efficacy.

In the direct esterification of carboxylic acids, the second-generation m-phenolsulfonic acid-formaldehyde resin (PAFR II) provided higher product yields than any other commercial ion-exchanged acid catalyst tested under continuous-flow conditions. nih.govacs.org A similar porous phenolsulfonic acid–formaldehyde (PSF) resin also showed significantly higher catalytic activity in the esterification of oleic acid compared to several other solid acids. thieme-connect.com

The following table provides a comparative overview of catalyst performance in the esterification of oleic acid with methanol.

| Catalyst | Conversion (%) |

| Phenolsulfonic acid–formaldehyde (PSF) resin | 97 |

| p-Toluenesulfonic acid (PTSA) | 90 |

| Sulfonated ZrO₂ | 75 |

| Amberlyst 15 | 20 |

| Amberlyst IRA 400 | 14 |

| H-ZSM-5 (Zeolite) | 12 |

| Montmorillonite K-10 | 11 |

Data sourced from Baek et al. (2015) thieme-connect.com

Compared to homogeneous mineral acids like sulfuric acid, the aryl sulfonic acid groups on the polymer offer higher catalytic activity in certain reactions, such as polyester (B1180765) hydrolysis. This enhancement is attributed to a better affinity of the catalyst for the organic substrate surface. mst.edu While zeolites are effective catalysts for many reactions, their performance can be limited by pore size and accessibility, as seen in the comparison table where H-ZSM-5 showed lower conversion. thieme-connect.commdpi.com Commercial polymer resins like Amberlyst-15, a macroreticular sulfonic acid cation exchange resin, are widely used but were outperformed by the specifically designed phenolsulfonic acid–formaldehyde resin in the cited esterification reaction. thieme-connect.commdpi.com

Environmental Fate and Remediation Strategies for M Phenolsulfonic Acid

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a class of water treatment methods that rely on the in-situ generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to oxidize recalcitrant organic pollutants. researchgate.netbibliotekanauki.pl These processes have been investigated for the degradation of phenolsulfonic acids due to their effectiveness in breaking down stable aromatic structures. bohrium.comnaun.org

Photochemical AOPs utilize ultraviolet (UV) radiation to generate hydroxyl radicals from precursors like hydrogen peroxide (H₂O₂) or through photocatalysis. Studies on phenol (B47542) sulfonic acid (PSA) have demonstrated the efficacy of these systems.

The UV/H₂O₂ process has shown high removal percentages for PSA under various pH conditions. In one study, degradation rates of 90.9% (neutral), 93.0% (basic), and 94.4% (acidic) were achieved within 20 minutes, with the highest degradation rate observed under acidic conditions. bohrium.comnaun.org

The Photo-Fenton process (UV/H₂O₂/Fe(II) or UV/H₂O₂/Fe(III)) has proven to be an even more effective treatment method under acidic conditions. nih.gov This process accelerates the oxidation rate significantly compared to the UV/H₂O₂ system alone. nih.gov The reaction is influenced by pH, the concentration of hydrogen peroxide, and the amount and type of iron catalyst used. bohrium.comnaun.orgnih.gov For the UV/H₂O₂/Fe(II) system, optimal conditions were found at a pH of 3, with 4 mmol/L H₂O₂ and 0.25 mmol/L Fe(II). bohrium.comnaun.org For the UV/H₂O₂/Fe(III) system, the optimal conditions were a pH of 3, 6 mmol/L H₂O₂, and 0.4 mmol/L Fe(III). bohrium.comnaun.org The Fenton process, in general, is a well-established AOP for generating hydroxyl radicals to remediate contaminated water. scispace.commdpi.com

Table 1: Comparative Efficacy of Photochemical Oxidation Systems for Phenol Sulfonic Acid (PSA) Degradation

| Process | pH Condition | Removal Percentage (%) | Optimal Reagent Concentrations |

|---|---|---|---|

| UV/H₂O₂ | Acidic | 94.4 | Not Specified |

| UV/H₂O₂ | Neutral | 90.9 | Not Specified |

| UV/H₂O₂ | Basic | 93.0 | Not Specified |

| Photo-Fenton (UV/H₂O₂/Fe(II)) | Acidic (pH 3) | Most Effective | 4 mmol/L H₂O₂, 0.25 mmol/L Fe(II) |

| Photo-Fenton (UV/H₂O₂/Fe(III)) | Acidic (pH 3) | Most Effective | 6 mmol/L H₂O₂, 0.4 mmol/L Fe(III) |

Ozonation is another AOP that has been successfully applied to the degradation of phenolsulfonic acid derivatives. Studies on phenol sulfonic acid-syntan (PSAS) showed that its removal, measured by Chemical Oxygen Demand (COD), is dependent on pH, ozone concentration, and the initial PSAS concentration. nih.govresearchgate.net The optimal conditions for the process were identified as pH 7, an ozone concentration of 5.2 × 10⁻³ mmol/L, and an initial PSAS concentration of 500 mg/L. nih.govresearchgate.net

A significant advantage of ozonation is its ability to transform non-biodegradable pollutants into more biodegradable forms. The treatment of PSAS with ozone led to an increase in the BOD₅/COD ratio, confirming the improved bio-treatability of the effluent. nih.govresearchgate.net Similarly, preliminary ozonation of wastewaters containing p-phenol sulfonic acid (p-PSA) and 2-naphthalene sulfonic acid (2-NSA) significantly increased the BOD₅/COD ratio from 0.15 to 0.88, rendering the effluent more amenable to subsequent biological treatment. researchgate.net

The degradation of phenolsulfonic acids by AOPs proceeds through the formation of various intermediate by-products before eventual mineralization. In the ozonation of p-PSA and 2-NSA, initial reactions involve hydroxylation and desulfonation. researchgate.net The primary sub-products identified include catechol, followed by ring-opening to form aliphatic acids such as muconic, fumaric, maleic, and malonic acids. researchgate.net The final products are typically simple organic acids like oxalic acid and formic acid, along with formaldehyde (B43269). researchgate.net

Analysis of phenol degradation by an optimized ozone generator also identified intermediates, including p-benzoquinone, 4-cyclopentene-1, 3-dione, and diacetone alcohol, indicating a complex series of oxidation reactions. matec-conferences.org The formation of transformation products, rather than immediate mineralization, is a common feature of ozonation processes. nih.gov Key degradation pathways for similar sulfonated aromatic compounds include desulfonation and hydroxylation of the aromatic ring. researchgate.net

The degradation of pollutants via AOPs is often described using kinetic models to understand reaction rates and optimize process parameters. The ozonation of PSAS was found to follow a pseudo-first-order reaction model. nih.govresearchgate.net Similarly, the degradation of other phenolic compounds by various AOPs, including photo-Fenton and electro-Fenton processes, frequently fits a pseudo-first-order kinetic model. nih.goveeer.orgeeer.org

The pseudo-first-order rate constant (k) is a critical parameter for comparing the efficiency of different AOPs and optimizing conditions. eeer.orgmdpi.com Process optimization involves adjusting key variables such as pH, oxidant concentration (e.g., H₂O₂, ozone), and catalyst concentration (e.g., Fe²⁺) to maximize the degradation rate. For instance, in the photo-Fenton process for p-chlorophenol, the reaction was significantly influenced by pH, H₂O₂ input, and the amount of iron catalyst. nih.gov Kinetic modeling is therefore essential for designing efficient and cost-effective AOP-based remediation systems. bibliotekanauki.plnih.gov

Biological Degradation and Bioremediation Approaches

Bioremediation offers a cost-effective and environmentally friendly alternative for treating phenolic contaminants. nih.gov This approach utilizes the metabolic capabilities of microorganisms to break down hazardous compounds. frontiersin.org Various bacterial genera, including Pseudomonas, Rhodococcus, and Bacillus, are known to degrade phenolic compounds. mdpi.com

The aerobic biodegradation of phenol and its derivatives typically proceeds in a two-stage process. The first step involves the conversion of the phenolic compound into catechol, a dihydroxyaromatic derivative. This reaction is catalyzed by the enzyme phenol hydroxylase. frontiersin.orgmdpi.com

Once catechol is formed, the aromatic ring is cleaved, which can occur via two primary pathways: the ortho-cleavage pathway or the meta-cleavage pathway. nih.govfrontiersin.org

Ortho-Cleavage Pathway: In this pathway, the enzyme catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. frontiersin.orgmdpi.com This intradiol fission results in the formation of cis,cis-muconic acid. This intermediate is further metabolized through the β-ketoadipate pathway into non-toxic products like succinate (B1194679) and acetyl-CoA, which can enter the central tricarboxylic acid (TCA) cycle. nih.govfrontiersin.orgmdpi.com

Meta-Cleavage Pathway: This pathway involves the enzyme catechol 2,3-dioxygenase, which cleaves the aromatic ring at a bond adjacent to one of the hydroxyl groups (extradiol fission). nih.govresearchgate.net The product of this cleavage is 2-hydroxymuconic semialdehyde. nih.gov Subsequent enzymatic reactions convert this intermediate into compounds that can also enter the TCA cycle. nih.gov

The specific pathway utilized depends on the microbial strain and its genetic makeup. For example, studies on Pseudomonas fluorescens PU1 indicated that phenol degradation occurred exclusively via the meta-cleavage pathway, with high activity of catechol 2,3-dioxygenase observed and no detectable activity of catechol 1,2-dioxygenase. nih.gov In contrast, the ortho-cleavage pathway is more prevalent in Rhodococcus species. mdpi.com

Table 2: Comparison of Ortho- and Meta-Cleavage Pathways for Catechol Degradation

| Feature | Ortho-Cleavage Pathway | Meta-Cleavage Pathway |

|---|---|---|

| Key Enzyme | Catechol 1,2-dioxygenase | Catechol 2,3-dioxygenase |

| Type of Fission | Intradiol (between hydroxyl groups) | Extradiol (adjacent to a hydroxyl group) |

| Initial Product | cis,cis-Muconic acid | 2-Hydroxymuconic semialdehyde |

| Subsequent Pathway | β-Ketoadipate pathway | Further enzymatic conversions |

| Common Genera | Rhodococcus | Pseudomonas |

Isolation and Characterization of Phenolsulfonic Acid-Degrading Microorganisms

The successful bioremediation of m-phenolsulfonic acid relies on the identification and isolation of microorganisms capable of utilizing this compound as a source of carbon and energy. While specific studies focusing exclusively on the isolation of m-phenolsulfonic acid degraders are limited, research on the biodegradation of structurally similar sulfonated aromatic compounds and phenols has identified several key microbial genera with the potential for this metabolic capability. These microorganisms are typically isolated from environments historically contaminated with industrial effluents, such as soil and water near manufacturing plants and wastewater treatment facilities.

Enrichment culture techniques are commonly employed to isolate potent degrading strains. This method involves cultivating environmental samples in a minimal salt medium where m-phenolsulfonic acid is the sole carbon source. This selective pressure encourages the growth of microorganisms that can metabolize the target compound. Subsequent isolation on solid media allows for the purification of individual strains, which are then characterized based on their morphological, physiological, and genetic traits.

Several bacterial genera have been identified as effective degraders of aromatic sulfonates and phenolic compounds, making them strong candidates for the degradation of m-phenolsulfonic acid. Notably, species belonging to the genera Alcaligenes, Pseudomonas, and Rhodococcus have demonstrated the ability to break down complex aromatic molecules.

For instance, Alcaligenes sp. strain O-1 has been shown to grow on benzene (B151609) sulfonate and other sulfonated aromatics. nih.gov Strains of Pseudomonas and Acinetobacter have also been isolated from various environments and have shown a high capacity for phenol degradation. ajol.info One study on the degradation of 2-aminobenzenesulfonate (B1233890) identified Alcaligenes sp. O-1 as capable of initiating the degradation pathway. ethz.ch

The characterization of these isolates often involves assessing their degradation efficiency under various environmental conditions, such as pH, temperature, and substrate concentration. This information is crucial for optimizing bioremediation strategies. The table below summarizes key characteristics of some bacterial genera known for degrading related aromatic compounds.

| Microbial Genus | Degraded Compounds | Key Characteristics | Isolation Source |

| Alcaligenes | Benzene sulfonate, Toluene-4-sulfonate, 2-Aminobenzenesulfonate | Gram-negative, aerobic, often found in soil and water. Possesses specialized transport systems for sulfonates. nih.gov | Industrial wastewater, contaminated soil |

| Pseudomonas | Phenol, Naphthalene, Linear Alkylbenzene Sulfonates | Gram-negative, metabolically versatile, known for a wide range of catabolic pathways for aromatic compounds. ajol.info | Contaminated soil and water, industrial effluents |

| Rhodococcus | Phenol, Biphenyl | Gram-positive, often possess robust enzymatic systems for degrading complex organic molecules. jabsonline.org | Petrochemical contaminated sites |

Enzymatic Mechanisms of Biodegradation (e.g., Dioxygenases)

The microbial degradation of m-phenolsulfonic acid is initiated by enzymatic action that destabilizes the aromatic ring, making it susceptible to further breakdown. The key enzymes in this initial step are typically dioxygenases, which catalyze the incorporation of both atoms of molecular oxygen into the aromatic nucleus. researchgate.net Based on studies of analogous sulfonated aromatic compounds, a plausible enzymatic pathway for m-phenolsulfonic acid can be proposed.

The proposed pathway commences with the action of a dioxygenase on the m-phenolsulfonic acid molecule. This enzyme would hydroxylate the aromatic ring, leading to the formation of a sulfocatechol intermediate. For instance, in the degradation of 2-aminobenzenesulfonate by Alcaligenes sp. O-1, a 2-aminobenzenesulfonate 2,3-dioxygenase catalyzes the formation of 3-sulfocatechol. ethz.ch A similar mechanism is expected for m-phenolsulfonic acid, likely yielding either 3-sulfocatechol or 4-sulfocatechol depending on the position of the initial enzymatic attack.

Following the formation of the sulfocatechol intermediate, the aromatic ring is cleaved. This is another critical step catalyzed by a catechol dioxygenase . These enzymes are classified based on the position of ring cleavage:

Intradiol dioxygenases (e.g., catechol 1,2-dioxygenase) cleave the bond between the two hydroxyl groups of the catechol ring.

Extradiol dioxygenases (e.g., catechol 2,3-dioxygenase) cleave the bond adjacent to one of the hydroxyl groups. nih.gov

In the degradation of sulfonated catechols, meta-cleavage (extradiol) is a common route. For example, 3-sulfocatechol is cleaved by 3-sulfocatechol 2,3-dioxygenase to yield 2-hydroxymuconate. researchgate.net The sulfonate group may be released either before or after ring cleavage, depending on the specific enzymatic pathway. In many cases, the sulfonate group is removed after the aromatic ring has been opened, leading to the formation of sulfite, which can be further oxidized to sulfate (B86663).

The subsequent steps in the pathway involve a series of enzymatic reactions that further break down the ring-fission product into intermediates of central metabolic pathways, such as the Krebs cycle. These intermediates can then be used by the microorganism for energy production and biomass synthesis. The table below outlines the proposed key enzymes and their roles in the degradation of m-phenolsulfonic acid.

| Enzyme | Reaction Catalyzed | Substrate | Product |

| Phenolsulfonate Dioxygenase | Dihydroxylation of the aromatic ring | m-Phenolsulfonic acid | Sulfocatechol intermediate |

| Sulfocatechol Dioxygenase | Cleavage of the aromatic ring | Sulfocatechol | Ring-fission product (e.g., hydroxymuconic semialdehyde derivative) |

| Desulfonating Enzyme | Removal of the sulfonate group | Sulfonated intermediate | Sulfite and a desulfonated organic molecule |

Bioremediation Potential in Contaminated Matrices

The metabolic capabilities of phenolsulfonic acid-degrading microorganisms hold significant promise for the bioremediation of contaminated environmental matrices, including industrial wastewater and soil. nih.gov Bioremediation offers a cost-effective and environmentally friendly alternative to conventional physicochemical treatment methods for the removal of these persistent organic pollutants.

In contaminated wastewater, bioreactors containing immobilized or suspended cultures of specialized microorganisms can be employed to treat effluents from industries such as dye and chemical manufacturing. The efficiency of these systems depends on maintaining optimal conditions for microbial growth and enzymatic activity, including pH, temperature, and nutrient availability. The cyanobacterium Leptolyngbya sp. has shown potential in treating industrial effluent containing phenol. nih.gov

For contaminated soils, bioremediation strategies can involve bioaugmentation, where pre-cultured degrading microorganisms are introduced to the site to enhance the indigenous microbial population's degradative capacity. Another approach is biostimulation, which involves the addition of nutrients and oxygen to stimulate the activity of the native microbial community. The combination of these strategies can be particularly effective.

The success of bioremediation in both soil and water is contingent on the bioavailability of the contaminant to the microorganisms. In soil, m-phenolsulfonic acid may adsorb to soil particles, reducing its availability for microbial uptake. The presence of other pollutants can also influence the degradation process, sometimes inhibiting microbial activity.

Research on the bioremediation of related compounds provides insights into the potential for m-phenolsulfonic acid cleanup. For example, bacterial consortia have been shown to be more effective in degrading linear alkylbenzene sulfonates than individual strains, highlighting the importance of microbial interactions in complex contaminated environments. jabsonline.org The table below presents potential bioremediation strategies for m-phenolsulfonic acid in different contaminated matrices.

| Contaminated Matrix | Bioremediation Strategy | Key Considerations | Potential Microbial Genera |

| Industrial Wastewater | Bioreactors (e.g., activated sludge, moving bed biofilm reactors) | Hydraulic retention time, organic loading rate, presence of co-contaminants. nih.gov | Alcaligenes, Pseudomonas |

| Contaminated Soil | Bioaugmentation, Biostimulation, Landfarming | Soil type, contaminant concentration, bioavailability, presence of other pollutants. | Rhodococcus, Pseudomonas, Acinetobacter |

| Groundwater | In-situ bioremediation (e.g., permeable reactive barriers) | Nutrient and oxygen delivery, hydrogeological conditions. | Alcaligenes, Pseudomonas |

Advanced Analytical and Spectroscopic Characterization of M Phenolsulfonic Acid

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the analysis of m-Phenolsulfonic acid, enabling its separation from isomers, starting materials, and degradation products. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile and reliable method for the analysis of m-Phenolsulfonic acid. Reversed-phase (RP) HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation. atamanchemicals.comsielc.com The method's conditions can be adapted to suit specific analytical needs, such as routine purity testing or stability studies.

A typical RP-HPLC method for m-Phenolsulfonic acid involves a C18 column and a mobile phase consisting of an organic solvent like acetonitrile, water, and an acid modifier. atamanchemicals.comsielc.com The acid, often phosphoric acid, helps to suppress the ionization of the sulfonic acid group, leading to better peak shape and retention. atamanchemicals.comsielc.com Detection is typically performed using an ultraviolet (UV) detector.

Table 1: Illustrative HPLC Method Parameters for m-Phenolsulfonic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | UV Spectroscopy |

| Application | Quantification, Purity Assessment |

This table is for illustrative purposes. Actual conditions may vary based on the specific column and instrumentation used.

For faster analysis and higher resolution, Ultra-Performance Liquid Chromatography (UPLC) is an excellent alternative to conventional HPLC. waters.com UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for higher flow rates without sacrificing separation efficiency. atamanchemicals.comsielc.com This results in significantly reduced analysis times, increasing sample throughput. waters.com

The principles of separation in UPLC are similar to HPLC, often employing reversed-phase chemistry. Due to the narrower peaks achieved with UPLC (typically 1 to 3 seconds wide), it is often coupled with rapid detection techniques like mass spectrometry (MS) to ensure accurate quantification. waters.commdpi.com This combination, known as UPLC-MS, provides an exceptional degree of sensitivity and selectivity, making it a powerful tool for trace-level impurity analysis. researchgate.netnih.gov

In pharmaceutical development and chemical manufacturing, it is often necessary to isolate and identify unknown impurities. Preparative scale liquid chromatography is the technique of choice for this purpose, as it allows for the purification of larger quantities of specific compounds from a mixture. simsonpharma.comrssl.com

The analytical HPLC methods developed for m-Phenolsulfonic acid are often scalable to preparative dimensions. atamanchemicals.comsielc.com This involves using a column with a larger diameter and particle size to accommodate higher sample loads. asianpubs.org The goal is to overload the column to maximize throughput while maintaining sufficient resolution to separate the impurity of interest from the main component and other impurities. rssl.com Once the fractions containing the purified impurity are collected, the solvent is removed, often through lyophilization (freeze-drying), to yield a pure solid sample. asianpubs.org This isolated material is then subjected to structural elucidation techniques like MS and NMR. rssl.com

Structural Elucidation and Identification Methods

Once m-Phenolsulfonic acid or its related impurities have been isolated, spectroscopic methods are employed to confirm their chemical structure. Mass spectrometry provides information about the molecular weight and elemental composition, while nuclear magnetic resonance spectroscopy reveals the arrangement of atoms within the molecule.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For sulfonic acids, analysis is often performed using a negative ionization mode, such as electrospray ionization (ESI-), where the molecule readily loses a proton to form an [M-H]⁻ ion. researchgate.net The accurate mass of this ion provides a direct measurement of the molecular weight of m-Phenolsulfonic acid (C₆H₆O₄S), which is 174.17 g/mol . nih.gov

For MS-compatible liquid chromatography methods, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. atamanchemicals.comsielc.com In addition to the molecular ion, MS analysis can generate fragment ions by inducing the molecule to break apart. This fragmentation pattern serves as a "molecular fingerprint," which can be used to confirm the identity of the compound and distinguish it from its isomers. For instance, phenolic acids often exhibit a characteristic loss of a CO₂ group (44 mass units) during fragmentation. researchgate.net

Table 2: Key Mass Spectrometry Data for m-Phenolsulfonic Acid

| Parameter | Value | Ionization Mode |

|---|---|---|

| Molecular Formula | C₆H₆O₄S | N/A |

| Molecular Weight | 174.17 g/mol | N/A |

| Predicted [M-H]⁻ Ion | 173.0 m/z | Negative |

Data derived from the molecular formula and general behavior of sulfonic acids in mass spectrometry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules. It provides detailed information about the chemical environment of each hydrogen atom (¹H NMR) and carbon atom (¹³C NMR) in a molecule.

For m-Phenolsulfonic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. Due to the substitution pattern on the benzene (B151609) ring (at positions 1 and 3), the four aromatic protons are in different chemical environments, which should result in a complex splitting pattern. In contrast, its isomer, p-Phenolsulfonic acid, has a higher degree of symmetry, leading to a simpler spectrum with two characteristic doublets for the aromatic protons. researchgate.net The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum provide unambiguous proof of the meta substitution. The presence of the hydroxyl proton can be confirmed by adding a small amount of deuterium (B1214612) oxide (D₂O) to the sample, which causes the O-H signal to disappear due to proton exchange. docbrown.info

Table 3: Predicted ¹H NMR Chemical Shift Ranges for Aromatic Protons in Phenolsulfonic Acid Isomers

| Isomer | Aromatic Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| p-Phenolsulfonic acid | Protons ortho to -OH | ~6.75 | Doublet |

| Protons ortho to -SO₃H | ~7.5 | Doublet |

| m-Phenolsulfonic acid | H2, H4, H5, H6 | Complex Multiplets | Multiplet |

This table presents data for the p-isomer researchgate.net and predicts the general appearance for the m-isomer based on structural principles.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for the functional group analysis of m-Phenolsulfonic acid. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the functional groups present in the molecule. The IR spectrum of m-Phenolsulfonic acid is characterized by the presence of absorption bands corresponding to the hydroxyl (-OH) group, the sulfonic acid (-SO₃H) group, and the meta-disubstituted aromatic ring.

The hydroxyl group exhibits a characteristic broad absorption band due to O-H stretching vibrations, the frequency of which is influenced by hydrogen bonding. libretexts.orglibretexts.orgadichemistry.com The sulfonic acid group shows strong and distinct absorption bands for the S=O and S-O stretching vibrations. s-a-s.org Additionally, the aromatic ring gives rise to several characteristic absorption bands, including C-H stretching, C=C in-ring stretching, and out-of-plane C-H bending vibrations. The pattern of the out-of-plane bending bands in the fingerprint region can provide information about the meta-substitution pattern of the benzene ring. fiveable.mespectroscopyonline.comquimicaorganica.org

Table 1: Characteristic Infrared Absorption Bands for m-Phenolsulfonic Acid

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3600–3200 | O-H stretch | Phenolic -OH | Strong, Broad |

| 3100–3000 | C-H stretch | Aromatic | Medium to Weak |

| 1600–1450 | C=C stretch | Aromatic Ring | Medium to Strong |

| 1350–1340 | S=O asymmetric stretch | Sulfonic Acid | Strong |

| 1180–1160 | S=O symmetric stretch | Sulfonic Acid | Strong |

| 1260–1000 | C-O stretch | Phenolic | Strong |

| 1085-1030 | S-O stretch | Sulfonic Acid | Strong |

UV-Vis Spectrophotometry for Concentration Determination and Reaction Monitoring

UV-Vis spectrophotometry is a valuable analytical method for the quantitative analysis and reaction monitoring of m-Phenolsulfonic acid. The technique is based on the absorption of ultraviolet and visible light by molecules containing chromophores. In m-Phenolsulfonic acid, the benzene ring acts as a chromophore, and its absorption characteristics are influenced by the attached hydroxyl (-OH) and sulfonic acid (-SO₃H) groups.

The concentration of m-Phenolsulfonic acid in a solution can be determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. This relationship makes UV-Vis spectrophotometry a straightforward and effective tool for monitoring the progress of reactions involving m-Phenolsulfonic acid, as changes in its concentration will correspond to changes in absorbance. Phenolic compounds, in general, are well-suited for quantification by UV-visible light methods due to the phenolic ring's ability to absorb UV light. researchgate.netresearchgate.net

Table 2: Expected UV-Vis Absorption Data for m-Phenolsulfonic Acid

| Absorption Band | Wavelength (λmax) (nm) | Electronic Transition |

|---|---|---|

| Primary Band (E2-band) | ~210 - 230 | π → π* |

Diverse Research Applications and Industrial Relevance of M Phenolsulfonic Acid

Polymer and Material Science Research

The unique chemical structure of m-phenolsulfonic acid, featuring both a hydroxyl and a sulfonic acid group on an aromatic ring, makes it a valuable monomer and functional component in the synthesis of advanced polymers and materials. Its applications in this field are diverse, ranging from catalysis to the formulation of specialty resins and agents for industrial processes like leather tanning.

Polymeric Supports for Catalysis and Functional Coatings

Resins derived from the condensation polymerization of m-phenolsulfonic acid and formaldehyde (B43269) have emerged as robust and highly effective solid acid catalysts. A notable example is the second-generation m-phenolsulfonic acid–formaldehyde resin (PAFR II), which has demonstrated significant improvements in both catalytic activity and stability. nih.govgoogle.com These porous resins exhibit excellent performance in reactions such as esterification, even without the removal of water, a common byproduct that can hinder catalyst performance. researchgate.netcsic.es

The catalytic efficiency of these resins is attributed to their porous structure and the presence of strong acidic active sites. researchgate.net Research has shown that PAFR II can provide higher product yields in continuous-flow esterification processes compared to many commercial ion-exchanged acid catalysts. nih.govgoogle.com This makes them a promising candidate for developing greener and more efficient chemical processes for producing industrial esters used in fuels, lubricants, and plasticizers. researchgate.netbiorxiv.org

The following table summarizes the performance of a phenolsulfonic acid-formaldehyde (PSF) resin in the esterification of oleic acid with various alcohols, highlighting its high conversion and yield rates.

Table 1: Esterification of Oleic Acid with Various Alcohols using a PSF Resin Catalyst

Alcohol Conversion (%) Yield (%) Methanol (B129727) 97 97 Ethanol 96 96 1-Propanol 95 95 2-Propanol 93 93 1-Butanol 96 96

Data sourced from studies on porous polymeric acid catalysts. researchgate.net

While the direct application of m-phenolsulfonic acid in functional coatings is an area of ongoing research, the broader class of phenolic compounds is utilized in creating coatings with a range of functional properties. These coatings can be tailored for applications requiring specific surface chemistries.

Applications in Specialty Resins and Ionomers

m-Phenolsulfonic acid is a key component in the formulation of specialty resins, particularly phenol-formaldehyde resins. These thermosetting polymers are known for their high thermal stability, mechanical strength, and chemical resistance. The incorporation of the sulfonic acid group from m-phenolsulfonic acid can modify the properties of the resulting resin, such as its ion-exchange capacity.

The ion-exchange capabilities of phenolsulfonic acid-based resins make them suitable for use as cation exchange agents. google.com The ion exchange capacity is a measure of the resin's ability to exchange ions, which is a critical parameter for applications in water softening and demineralization. Studies on p-phenolsulfonic acid resins have shown that the synthesis conditions can significantly impact the final ion exchange capacity.

Ionomers, which are polymers containing ionic functional groups, are another area where sulfonic acid-functionalized monomers find application. While specific research focusing solely on m-phenolsulfonic acid in ionomers is not extensively detailed in the provided context, the principles of using sulfonated polymers in applications like fuel cell membranes are well-established. These materials rely on the ionic groups to facilitate ion transport, a key function in electrochemical devices.

Use in Leather Processing and Retanning Agents